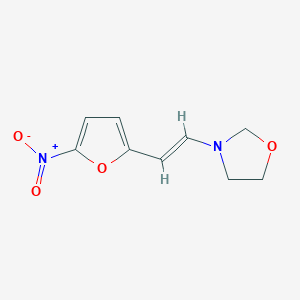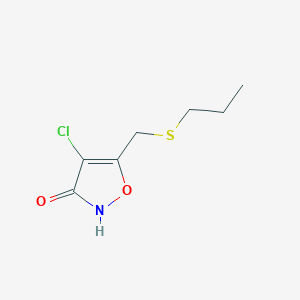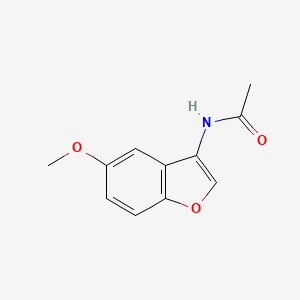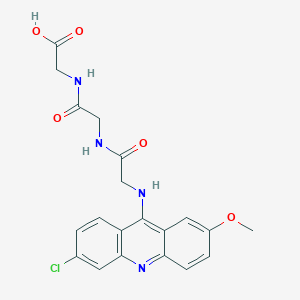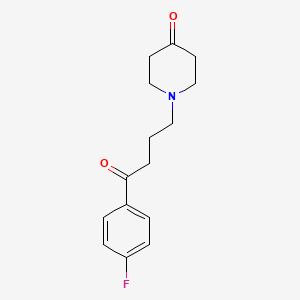
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their broad spectrum of biological activities, including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions
One of the synthetic routes for preparing 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves the reaction of 4-(dimethylamino)benzaldehyde with 2-aminobenzamide under acidic conditions. The reaction typically proceeds through a Schiff base formation followed by cyclization to yield the desired quinazolinone derivative .
Industrial Production Methods
Industrial production methods for quinazolinone derivatives often involve the use of metal-free conditions to promote high yields and broad substrate compatibility. For example, a novel cascade radical addition/cyclization reaction of non-activated olefins and oxamic acids has been proposed for the preparation of aminoacyl fused quinazolinone derivatives under mild conditions .
化学反应分析
Types of Reactions
3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different substituents on the quinazolinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating or the use of catalysts .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can exhibit diverse biological activities .
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown promise as an antimicrobial and antifungal agent.
Medicine: The compound exhibits antitumor and anticonvulsant activities, making it a potential candidate for drug development.
Industry: Quinazolinone derivatives are used in the development of agrochemicals and dyes
作用机制
The mechanism of action of 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation. The compound may also interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Similar compounds to 3-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one include other quinazolinone derivatives such as:
- 2-((4-(Dimethylamino)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Methoxy)benzylidene)amino)quinazolin-4(3H)-one
- 3-((4-(Chlorobenzylidene)amino)quinazolin-4(3H)-one
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of functional groups, which contribute to its distinct biological activities. The presence of the dimethylamino group enhances its solubility and bioavailability, making it a more effective candidate for various applications .
属性
分子式 |
C17H16N4O |
|---|---|
分子量 |
292.33 g/mol |
IUPAC 名称 |
3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C17H16N4O/c1-20(2)14-9-7-13(8-10-14)11-19-21-12-18-16-6-4-3-5-15(16)17(21)22/h3-12H,1-2H3/b19-11+ |
InChI 键 |
TVBTXIOYQVJHOK-YBFXNURJSA-N |
手性 SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N2C=NC3=CC=CC=C3C2=O |
规范 SMILES |
CN(C)C1=CC=C(C=C1)C=NN2C=NC3=CC=CC=C3C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


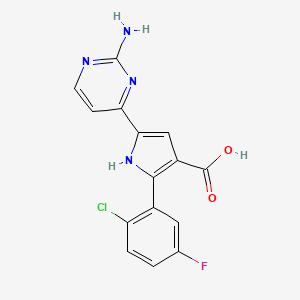
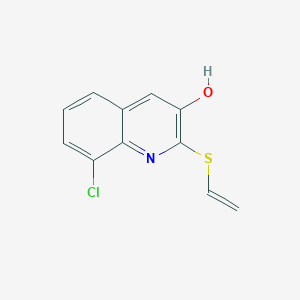
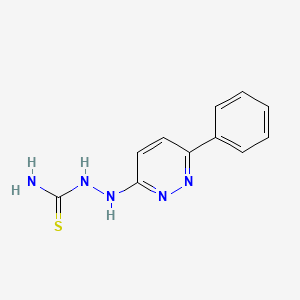
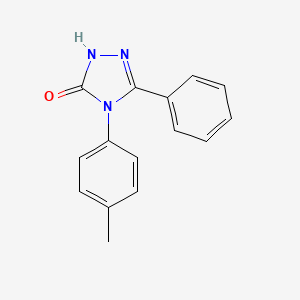
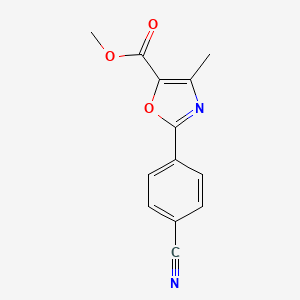

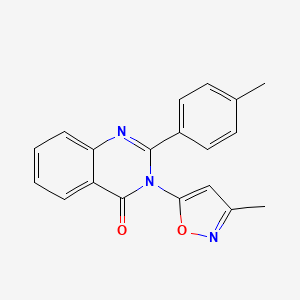
![6-[(3,4-Dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12914723.png)
